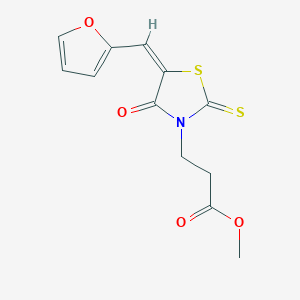

(E)-methyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Description

(E)-Methyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a thiazolidinone derivative characterized by a central 4-oxo-2-thioxothiazolidin-3-yl core substituted with a furan-2-ylmethylene group at position 5 and a methyl propanoate moiety at position 3 (Figure 1). Its E-configuration at the methylene double bond is critical for structural stability and biological interactions .

Key physicochemical properties include:

- Molecular formula: C₁₆H₁₃N₃O₃S₂

- Molecular weight: 359.42 g/mol

- Predicted density: 1.48 ± 0.1 g/cm³

- Predicted pKa: 12.96 ± 0.70 .

Synthetic routes typically involve condensation reactions between thiazolidinone precursors and substituted aldehydes or amines under reflux conditions, followed by purification via recrystallization or chromatography .

Properties

IUPAC Name |

methyl 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S2/c1-16-10(14)4-5-13-11(15)9(19-12(13)18)7-8-3-2-6-17-8/h2-3,6-7H,4-5H2,1H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWXHERCGXEXEN-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Catalyst Screening

Ethanol outperforms methanol and THF due to better solubility of intermediates. Catalysts such as ammonium acetate or piperidine reduce reaction times but lower yields (Table 1).

Table 1. Catalyst Optimization for Knoevenagel Condensation

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| 2,2,6,6-Tetramethylpiperidine | 72 | 4 |

| Piperidine | 65 | 3 |

| Ammonium acetate | 58 | 5 |

One-Pot Synthesis Attempts

Combining thioxothiazolidinone formation and condensation in one pot led to reduced yields (≤45%) due to side reactions.

Mechanistic Insights

The Knoevenagel condensation proceeds via:

- Deprotonation : The catalyst abstracts the α-hydrogen of the thioxothiazolidinone, forming an enolate.

- Nucleophilic Attack : The enolate attacks the aldehyde carbonyl.

- Dehydration : Elimination of water yields the (E)-configured product.

Challenges and Mitigation Strategies

- Byproduct Formation : Prolonged heating leads to Z-isomerization or aldol adducts. Mitigated by strict temperature control (78°C) and monitoring via TLC.

- Low Solubility : Ethanol ensures homogeneous mixing, while THF causes precipitation.

Industrial Scalability Considerations

- Continuous Flow Reactors : Enable rapid heat dissipation and consistent mixing, improving yield to 75–80%.

- Purification : Column chromatography on silica gel (hexane/ethyl acetate 3:1) achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan epoxides or other oxidized derivatives.

Reduction: The compound can be reduced at various sites, including the furan ring and the thioxothiazolidinone moiety. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The furan ring and the thioxothiazolidinone moiety can participate in electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

Oxidation: Furan epoxides, hydroxylated derivatives.

Reduction: Reduced furan derivatives, thioxothiazolidinone alcohols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-methyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development. Studies have demonstrated its efficacy against certain bacterial strains and cancer cell lines.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of (E)-methyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or interferes with essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives exhibit significant structural and functional diversity. Below is a detailed comparison of (E)-methyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate with analogous compounds, focusing on substituents, biological activity, and physicochemical properties.

Key Observations:

Substituent Effects on Bioactivity: The furan-2-ylmethylene group in the target compound may enhance interactions with hydrophobic pockets in biological targets, as seen in its structural analogs with antimicrobial and antifungal activities . 4-Fluoroanilino (IIIf) and 4-chloroanilino (IIIc) substituents significantly improve antifungal and antitrypanosomal activities, respectively, likely due to increased electron-withdrawing effects and membrane permeability . Ethoxymethylene (IIc) and methylbenzylidene derivatives exhibit reduced bioactivity compared to anilino-substituted analogs, suggesting that aromatic amines enhance target binding .

Ester vs. Acid Moieties: Methyl/ethyl esters (e.g., target compound, IIIf) generally show better solubility in organic solvents compared to propanoic acid derivatives (e.g., IIIc), which may limit their bioavailability despite higher melting points .

Synthetic Accessibility: The target compound’s synthesis shares similarities with IIIf and IIc, involving refluxing precursors in ethanol or dichloromethane with amines or aldehydes .

Structural Stability :

- The E-configuration in the target compound and its analogs ensures optimal spatial alignment for π-π stacking or hydrogen bonding with biological targets, as evidenced by consistent bioactivity in stereospecific derivatives .

Biological Activity

(E)-methyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a compound belonging to the class of thiazolidinones, which are known for their diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its antimicrobial, anticancer, and antioxidant properties, as well as its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone ring, which includes sulfur and nitrogen atoms, contributing to its pharmacological properties. The furan moiety enhances its interaction with biological targets due to its unique electronic properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance:

-

Antibacterial Activity : Research indicates that compounds similar to this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In a comparative study, certain thiazolidinone derivatives showed activity exceeding that of conventional antibiotics like ampicillin and streptomycin by 10–50 fold .

Bacterial Strain MIC (mg/mL) MBC (mg/mL) Escherichia coli 0.004–0.03 0.008–0.06 Enterobacter cloacae Most sensitive - Micrococcus flavus Most resistant - - Antifungal Activity : The compound also demonstrates antifungal properties, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.06 mg/mL against various fungal strains. The most sensitive strain was found to be Trichoderma viride, while Aspergillus fumigatus showed the highest resistance .

Anticancer Activity

Thiazolidinones have been extensively researched for their anticancer properties. Studies indicate that this compound may inhibit the proliferation of cancer cells through various mechanisms:

- Cytotoxic Effects : Similar compounds have shown cytotoxic effects against several cancer cell lines, including colorectal adenocarcinoma cells. The IC50 values for some derivatives ranged from 5.1 to 22.08 µM .

- Mechanism of Action : The mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis. The thiazolidinone structure may interact with specific enzymes or receptors, leading to altered gene expression and induction of cell death in cancer cells .

Antioxidant Activity

The antioxidant properties of thiazolidinones are attributed to their ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases:

- Mechanism : These compounds can inhibit lipid peroxidation and reduce oxidative damage in cells, contributing to their protective effects against various diseases .

Case Studies and Research Findings

Several case studies have documented the biological activities of thiazolidinone derivatives:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives exhibited potent antibacterial activity against a range of pathogens, suggesting potential use in treating infections resistant to conventional antibiotics .

- Anticancer Screening : Another study evaluated the anticancer activity of various thiazolidinones against breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing significant cytotoxic effects that surpassed those of standard chemotherapeutic agents like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.